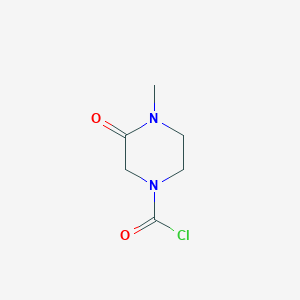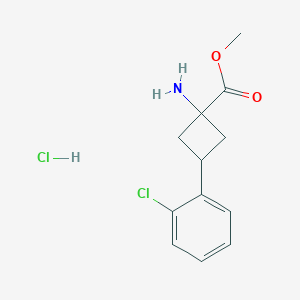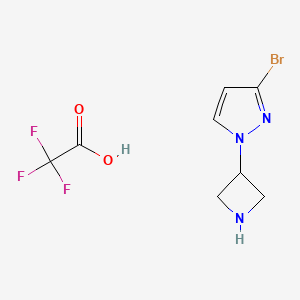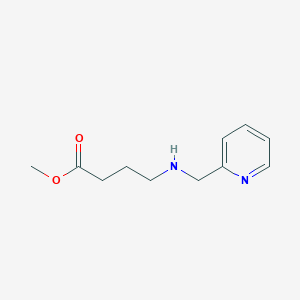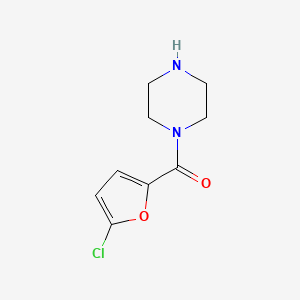
(5-Chlorofuran-2-yl)(piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chlorofuran-2-yl)(piperazin-1-yl)methanone is a chemical compound that features a furan ring substituted with a chlorine atom at the 5-position and a piperazine ring attached via a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorofuran-2-yl)(piperazin-1-yl)methanone typically involves the reaction of 5-chlorofuran-2-carbaldehyde with piperazine under specific conditions. One common method includes:
Starting Materials: 5-chlorofuran-2-carbaldehyde and piperazine.
Reaction Conditions: The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol.
Procedure: The 5-chlorofuran-2-carbaldehyde is reacted with piperazine in the solvent, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chlorofuran-2-yl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted furan derivatives.
Aplicaciones Científicas De Investigación
(5-Chlorofuran-2-yl)(piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5-Chlorofuran-2-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the furan ring can participate in various chemical reactions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromofuran-2-yl)(piperazin-1-yl)methanone: Similar structure with a bromine atom instead of chlorine.
(5-Methylfuran-2-yl)(piperazin-1-yl)methanone: Similar structure with a methyl group instead of chlorine.
(5-Nitrofuran-2-yl)(piperazin-1-yl)methanone: Similar structure with a nitro group instead of chlorine.
Uniqueness
(5-Chlorofuran-2-yl)(piperazin-1-yl)methanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability.
Propiedades
Fórmula molecular |
C9H11ClN2O2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
(5-chlorofuran-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2 |
Clave InChI |
OCJDJUDLGMKLAU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C2=CC=C(O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-2-{[(1R,2R)-2-(naphthalen-2-yl)cyclopropyl]formamido}acetic acid](/img/structure/B13502529.png)
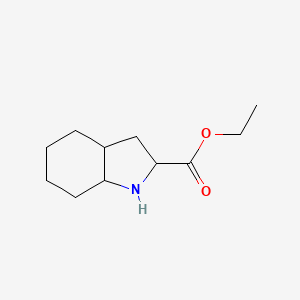
![2-[(1-Fluorocyclopropyl)methoxy]acetic acid](/img/structure/B13502534.png)
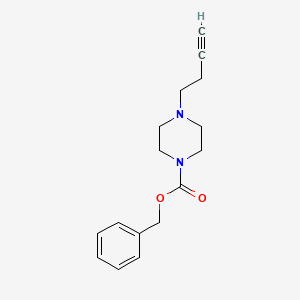
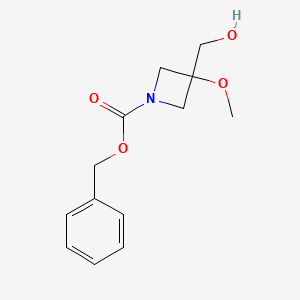

![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13502564.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13502570.png)
